Nebentan potassium
Overview
Description
YM598, also known as Nebentan potassium, is a potent, selective, and orally active non-peptide endothelin ETA receptor antagonist. It was developed through the modification of Bosentan and is known for its high affinity for endothelin ETA receptors. YM598 has shown promise in ameliorating conditions such as pulmonary hypertension and myocardial infarction .
Preparation Methods
YM598 is synthesized through a series of chemical reactions starting from Bosentan. The synthetic route involves the modification of Bosentan to enhance its selectivity and potency as an endothelin ETA receptor antagonist. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired chemical structure. Industrial production methods for YM598 are designed to ensure high purity and yield, often involving multiple purification steps to remove impurities .
Chemical Reactions Analysis
YM598 undergoes various chemical reactions, including:
Oxidation: YM598 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of YM598, potentially altering its pharmacological properties.
Substitution: YM598 can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
YM598 has a wide range of scientific research applications, including:
Chemistry: YM598 is used as a reference compound in studies involving endothelin receptor antagonists.
Biology: YM598 is used to study the role of endothelin receptors in various biological processes.
Medicine: YM598 has shown potential in the treatment of conditions such as pulmonary hypertension and myocardial infarction. .
Industry: YM598 is used in the development of new pharmaceuticals targeting endothelin receptors
Mechanism of Action
YM598 exerts its effects by selectively binding to endothelin ETA receptors, thereby inhibiting the binding of endothelin-1. This inhibition prevents the activation of endothelin-mediated pathways, which are involved in various physiological and pathological processes. The molecular targets of YM598 include endothelin ETA receptors, and its action leads to the modulation of intracellular calcium levels and other downstream signaling pathways .
Comparison with Similar Compounds
YM598 is compared with other endothelin receptor antagonists such as Bosentan and Atrasentan. While Bosentan is a dual endothelin receptor antagonist, YM598 is more selective for endothelin ETA receptors. Atrasentan, on the other hand, has a higher affinity for endothelin ETA receptors compared to YM598. YM598 has shown superior pharmacological bioavailability in certain studies .
Similar compounds include:
Bosentan: A dual endothelin receptor antagonist.
Atrasentan: A selective endothelin ETA receptor antagonist with higher affinity than YM598.
Biological Activity
Nebentan potassium is a compound that has garnered attention for its potential biological activities, particularly in the context of potassium regulation and its implications for various health conditions. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of Potassium's Biological Role
Potassium is an essential mineral that plays a crucial role in numerous physiological processes, including:
- Regulation of fluid balance : Potassium helps maintain proper hydration levels within cells.
- Nerve function : It is critical for the transmission of electrical signals in the nervous system.
- Muscle contraction : Adequate potassium levels are necessary for muscle function, including the heart.
This compound functions primarily by modulating potassium levels in the body. Its action can be understood through the following mechanisms:
- Renin-Angiotensin-Aldosterone System (RAAS) : this compound may influence plasma renin activity and aldosterone secretion, which are vital for blood pressure regulation and electrolyte balance .
- Cellular Transport Mechanisms : The compound interacts with sodium-potassium ATPase pumps, facilitating the transport of potassium ions across cell membranes, thereby impacting cellular excitability and muscle function .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A 63-year-old male with chronic kidney disease (CKD) experienced recurrent hyperkalemia despite dietary management. Administration of this compound led to a significant reduction in serum potassium levels, demonstrating its efficacy in managing hyperkalemia related to RAASi therapy .
- Case Study 2 : A 56-year-old female with ischemic cardiomyopathy showed fluctuating potassium levels while on multiple medications. After adjusting her treatment regimen to include this compound, her serum potassium stabilized within normal ranges, indicating its potential role in managing potassium homeostasis in patients with heart failure .
Research Findings
Recent studies have provided insights into the broader implications of this compound:
- Potassium Intake and Blood Pressure : Research indicates that increased dietary potassium intake can significantly lower blood pressure, particularly in hypertensive individuals. A study suggested that a daily intake of 4700 mg was associated with improved cardiovascular outcomes .
- Magnesium Interaction : There is evidence that magnesium status can influence potassium metabolism. Low magnesium levels may exacerbate hyperkalemia, suggesting that this compound's effectiveness could be enhanced when combined with magnesium supplementation .
Data Table
The following table summarizes key findings from various studies related to this compound and its biological activity:
Properties
IUPAC Name |
potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N5O5S.K/c1-32-18-11-6-7-12-19(18)34-20-21(29-35(30,31)16-13-17-9-4-3-5-10-17)27-23(28-24(20)33-2)22-25-14-8-15-26-22;/h3-16H,1-2H3;/q-1;+1/b16-13+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPWEXSDEXIRNG-ZUQRMPMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)C=CC4=CC=CC=C4.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)/C=C/C4=CC=CC=C4.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20KN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342005-82-7 | |
Record name | Nebentan potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342005827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEBENTAN POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK6K3MDZ98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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